1,4-Phenylenediacrylic acid
Overview
Description
1,4-Phenylenediacrylic acid is an organic compound with the molecular formula C12H10O4. It is characterized by the presence of two acrylic acid groups attached to a benzene ring at the 1 and 4 positions. This compound is known for its applications in various fields, including material science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Phenylenediacrylic acid can be synthesized through several methods. One common approach involves the reaction of terephthalaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic processes: Using catalysts to enhance reaction rates and yields
Continuous flow reactors: To maintain consistent reaction conditions and improve product purity
Chemical Reactions Analysis
1,4-Phenylenediacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the acrylic acid groups can yield the corresponding alcohols or alkanes, typically using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Scientific Research Applications
1,4-Phenylenediacrylic acid has several applications in scientific research:
Material Science: It is used in the synthesis of polymers and copolymers, which can be employed in the development of advanced materials with specific properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers use it to study the interactions of aromatic compounds with biological systems, which can provide insights into drug design and development.
Mechanism of Action
The mechanism of action of 1,4-Phenylenediacrylic acid involves its ability to participate in various chemical reactions due to the presence of reactive acrylic acid groups. These groups can undergo polymerization, addition, and substitution reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
1,4-Phenylenediacrylic acid can be compared with other similar compounds, such as:
1,3-Phenylenediacrylic acid: Differing in the position of the acrylic acid groups, which can lead to variations in reactivity and applications.
1,4-Phenylenediacetic acid: Featuring methylene groups instead of vinyl groups, resulting in different chemical properties and uses.
4,4’-Stilbenedicarboxylic acid: Containing a stilbene backbone, which imparts unique photophysical properties.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.
Properties
IUPAC Name |
(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-11(14)7-5-9-1-2-10(4-3-9)6-8-12(15)16/h1-8H,(H,13,14)(H,15,16)/b7-5+,8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFXQFIGKBLKMC-KQQUZDAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Record name | 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20893 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3,3'-(1,4-phenylene)bis-2-propenoic acid appears as yellow powder or solid. (NTP, 1992) | |
Record name | 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20893 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20893 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
16323-43-6, 23713-85-1 | |
Record name | 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20893 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,4-Phenylenediacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023713851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Benzenediacrylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133919 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Propenoic acid, 3,3'-(1,4-phenylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3'-(p-phenylene)diacrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-PHENYLENEDIACRYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F7E4O8Q8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
greater than 572 °F (NTP, 1992) | |
Record name | 3,3'-(1,4-PHENYLENE)BIS-2-PROPENOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20893 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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